GPR52 Agonist Potency: Target Compound vs. FTBMT in CHO Cell cAMP Assays
The target compound was designed within a GPR52 agonist patent series. The clinically studied comparator FTBMT (CAS 1358575-02-6) demonstrates an EC50 of 75 nM in CHO cells expressing human GPR52 via cAMP AlphaScreen . While the exact EC50 of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide has not been publicly reported in peer-reviewed literature, its structural assignment within the same patent class carrying a benzothiophene core—rather than the triazole core of FTBMT—suggests a differentiated binding mode at the GPR52 extracellular loop 2 (ECL2) allosteric site [1]. Quantitative activity data for the target compound remain proprietary or unpublished.
| Evidence Dimension | GPR52 agonist potency (EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; patent class indicates GPR52 agonism |
| Comparator Or Baseline | FTBMT (CAS 1358575-02-6): EC50 = 75 nM |
| Quantified Difference | Cannot be calculated—target compound data unavailable |
| Conditions | CHO cells expressing human GPR52; cAMP AlphaScreen assay |
Why This Matters
The benzothiophene scaffold may offer a distinct intellectual property position and potentially differentiated polypharmacology compared to the triazole-based FTBMT, which is critical for drug discovery programs seeking novel GPR52 chemotypes.
- [1] Extracellular Loop 2-Dependent Mechanism of Action for Orphan Receptor GPR52 Allosteric Agonists. ScienceDirect, 2025. (Describes FTBMT and PW0787 binding to GPR52 ECL2 allosteric site; structural divergence of benzothiophene vs. triazole scaffolds affects binding.) View Source
